molecular formula C6H12N2O3 B3046663 d-beta-Homoglutamine CAS No. 1263046-59-8

d-beta-Homoglutamine

Cat. No.: B3046663
CAS No.: 1263046-59-8
M. Wt: 160.17
InChI Key: IDNSGZOFDGAHTI-SCSAIBSYSA-N
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Description

d-beta-Homoglutamine is a derivative of the amino acid glutamine It is characterized by the presence of an additional methylene group in its side chain compared to glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions: d-beta-Homoglutamine can be synthesized using solid-phase peptide synthesis methods. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs protected amino acids and coupling reagents to ensure the selective formation of peptide bonds .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of solid-phase peptide synthesis can be scaled up for industrial applications. This involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: d-beta-Homoglutamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The side chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

d-beta-Homoglutamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of d-beta-Homoglutamine involves its incorporation into peptides and proteins, where it can influence their structure and function. It can interact with various molecular targets, including enzymes and receptors, thereby modulating biochemical pathways. The specific pathways and targets depend on the context in which this compound is used.

Comparison with Similar Compounds

    Glutamine: The parent amino acid with a shorter side chain.

    d-Homoglutamine: A similar compound with a different stereochemistry.

    Other Amino Acid Derivatives: Compounds like d-beta-Homoglutamine with modifications in their side chains.

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(3R)-3,6-diamino-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNSGZOFDGAHTI-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277273
Record name Hexanoic acid, 3,6-diamino-6-oxo-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263046-59-8
Record name Hexanoic acid, 3,6-diamino-6-oxo-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263046-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 3,6-diamino-6-oxo-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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